molecular formula C13H19Cl2N2O2P B12766571 cis-6-Phenylcyclophosphamide CAS No. 136185-85-8

cis-6-Phenylcyclophosphamide

Cat. No.: B12766571
CAS No.: 136185-85-8
M. Wt: 337.18 g/mol
InChI Key: YZQPJPPCVSPBSH-XCLFUZPHSA-N
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Description

cis-6-Phenylcyclophosphamide: is a chemical compound that belongs to the class of oxazaphosphorine compounds. It is a structural isomer of cyclophosphamide, a well-known chemotherapeutic agent. The compound is characterized by the presence of a phenyl group attached to the cyclophosphamide structure, which influences its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-6-Phenylcyclophosphamide typically involves the reaction of cyclophosphamide with phenyl-containing reagents under specific conditions. One common method includes the use of phenylmagnesium bromide in a Grignard reaction, followed by cyclization to form the desired compound. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as solvent extraction, crystallization, and purification through column chromatography to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: cis-6-Phenylcyclophosphamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Substitution reactions can occur at the phenyl group or the cyclophosphamide ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylcyclophosphamide oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

cis-6-Phenylcyclophosphamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its chemotherapeutic properties and potential use in cancer treatment.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-6-Phenylcyclophosphamide involves its conversion to active metabolites in the body. These metabolites interact with DNA, leading to the formation of cross-links and subsequent inhibition of DNA replication and transcription. The molecular targets include DNA and various enzymes involved in DNA repair pathways. The compound’s effects are mediated through the induction of apoptosis and cell cycle arrest.

Comparison with Similar Compounds

    Cyclophosphamide: A widely used chemotherapeutic agent with a similar structure but without the phenyl group.

    Ifosfamide: Another oxazaphosphorine compound with similar therapeutic applications.

    Trofosfamide: A related compound with distinct pharmacological properties.

Uniqueness: cis-6-Phenylcyclophosphamide is unique due to the presence of the phenyl group, which imparts different chemical and biological properties compared to its analogs. This structural difference can influence its reactivity, mechanism of action, and potential therapeutic applications.

Properties

CAS No.

136185-85-8

Molecular Formula

C13H19Cl2N2O2P

Molecular Weight

337.18 g/mol

IUPAC Name

(2S,6R)-N,N-bis(2-chloroethyl)-2-oxo-6-phenyl-1,3,2λ5-oxazaphosphinan-2-amine

InChI

InChI=1S/C13H19Cl2N2O2P/c14-7-10-17(11-8-15)20(18)16-9-6-13(19-20)12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,18)/t13-,20+/m1/s1

InChI Key

YZQPJPPCVSPBSH-XCLFUZPHSA-N

Isomeric SMILES

C1CN[P@](=O)(O[C@H]1C2=CC=CC=C2)N(CCCl)CCCl

Canonical SMILES

C1CNP(=O)(OC1C2=CC=CC=C2)N(CCCl)CCCl

Origin of Product

United States

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